molecular formula C14H24N2 B131740 N,N-dipropyl-5,6,7,8-tetrahydroindolizin-7-amine CAS No. 140848-65-3

N,N-dipropyl-5,6,7,8-tetrahydroindolizin-7-amine

Cat. No. B131740
M. Wt: 220.35 g/mol
InChI Key: BCXCDTKLXHURCX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N-dipropyl-5,6,7,8-tetrahydroindolizin-7-amine, also known as DPIA, is a chemical compound that has gained attention in scientific research for its potential applications in the field of medicine. DPIA is a derivative of indolizidine, a class of alkaloids found in various plant species.

Mechanism Of Action

The mechanism of action of N,N-dipropyl-5,6,7,8-tetrahydroindolizin-7-amine is not fully understood. However, it has been suggested that N,N-dipropyl-5,6,7,8-tetrahydroindolizin-7-amine acts as a partial agonist at the serotonin receptor, which may contribute to its effects on mood and behavior. N,N-dipropyl-5,6,7,8-tetrahydroindolizin-7-amine has also been shown to affect the activity of certain enzymes and ion channels, which may contribute to its effects on cancer cells.

Biochemical And Physiological Effects

N,N-dipropyl-5,6,7,8-tetrahydroindolizin-7-amine has been shown to have various biochemical and physiological effects. In animal studies, N,N-dipropyl-5,6,7,8-tetrahydroindolizin-7-amine has been shown to increase locomotor activity and reduce anxiety-like behavior. N,N-dipropyl-5,6,7,8-tetrahydroindolizin-7-amine has also been shown to inhibit the growth of certain cancer cell lines. However, further studies are needed to fully understand the biochemical and physiological effects of N,N-dipropyl-5,6,7,8-tetrahydroindolizin-7-amine.

Advantages And Limitations For Lab Experiments

One advantage of N,N-dipropyl-5,6,7,8-tetrahydroindolizin-7-amine is that it is relatively easy to synthesize and purify, which makes it a useful tool for scientific research. However, one limitation of N,N-dipropyl-5,6,7,8-tetrahydroindolizin-7-amine is that its mechanism of action is not fully understood, which makes it difficult to interpret its effects on biological systems.

Future Directions

There are several future directions for the study of N,N-dipropyl-5,6,7,8-tetrahydroindolizin-7-amine. One direction is to further investigate its potential use in neuropharmacology, particularly in the treatment of mood disorders. Another direction is to investigate its potential use in cancer research, particularly in the development of new cancer therapies. Additionally, further studies are needed to fully understand the biochemical and physiological effects of N,N-dipropyl-5,6,7,8-tetrahydroindolizin-7-amine, as well as its mechanism of action.

Synthesis Methods

The synthesis of N,N-dipropyl-5,6,7,8-tetrahydroindolizin-7-amine involves the use of various reagents and solvents. One of the most common methods for synthesizing N,N-dipropyl-5,6,7,8-tetrahydroindolizin-7-amine is through the reaction of N,N-dipropyltryptamine with sodium borohydride in the presence of acetic acid. This reaction yields N,N-dipropyl-5,6,7,8-tetrahydroindolizin-7-amine as the final product. Another method involves the use of palladium-catalyzed cross-coupling reactions to form the desired product.

Scientific Research Applications

N,N-dipropyl-5,6,7,8-tetrahydroindolizin-7-amine has been studied for its potential application in various fields of medicine, including neuropharmacology and cancer research. In neuropharmacology, N,N-dipropyl-5,6,7,8-tetrahydroindolizin-7-amine has been shown to have an affinity for the serotonin receptor, which is involved in the regulation of mood, appetite, and sleep. N,N-dipropyl-5,6,7,8-tetrahydroindolizin-7-amine has also been studied for its potential use in cancer research, as it has been shown to inhibit the growth of certain cancer cell lines.

properties

CAS RN

140848-65-3

Product Name

N,N-dipropyl-5,6,7,8-tetrahydroindolizin-7-amine

Molecular Formula

C14H24N2

Molecular Weight

220.35 g/mol

IUPAC Name

N,N-dipropyl-5,6,7,8-tetrahydroindolizin-7-amine

InChI

InChI=1S/C14H24N2/c1-3-8-15(9-4-2)14-7-11-16-10-5-6-13(16)12-14/h5-6,10,14H,3-4,7-9,11-12H2,1-2H3

InChI Key

BCXCDTKLXHURCX-UHFFFAOYSA-N

SMILES

CCCN(CCC)C1CCN2C=CC=C2C1

Canonical SMILES

CCCN(CCC)C1CCN2C=CC=C2C1

synonyms

7-N,N-dipropylamino-5,6,7,8-tetrahydroindolizine
7-N,N-dipropylamino-5,6,7,8-tetrahydroindolizine, (R)-isomer
DIP-5,6,7,8-TETIND

Origin of Product

United States

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